2-Nitro-4-(trifluoromethoxy)benzamide
Overview
Description
2-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound characterized by its nitro group (-NO2), trifluoromethoxy group (-OCF3), and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(trifluoromethoxy)benzamide typically involves the nitration of 4-(trifluoromethoxy)benzamide. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial preparation of 4-(trifluoromethoxy)benzamide, followed by nitration under controlled conditions. The process is scaled up to ensure high purity and yield, with continuous monitoring to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Aniline derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Nitro-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethoxy group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethoxy)benzamide is unique due to its combination of nitro and trifluoromethoxy groups. Similar compounds include:
2-Nitro-4-(trifluoromethoxy)aniline: This compound differs by having an amino group instead of the benzamide group.
2-Nitro-4-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their functional groups.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNZURGLQYBZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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